3,5-Dichloro-4-fluorophenacylamine hydrochloride
Description
Properties
Molecular Formula |
C8H7Cl3FNO |
|---|---|
Molecular Weight |
258.5 g/mol |
IUPAC Name |
2-amino-1-(3,5-dichloro-4-fluorophenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C8H6Cl2FNO.ClH/c9-5-1-4(7(13)3-12)2-6(10)8(5)11;/h1-2H,3,12H2;1H |
InChI Key |
HDMOSMKZFGBRAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)F)Cl)C(=O)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4-fluorophenacylamine hydrochloride typically involves the reaction of 3,5-dichloro-4-fluoroacetophenone with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol, and the product is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and recrystallization to purify the final product .
Chemical Reactions Analysis
Halogen Exchange Reactions
The 4-fluoro substituent can be introduced via nucleophilic aromatic substitution :
-
Treatment of trichlorophenyl intermediates with KF in polar solvents (e.g., DMF, sulfolane) at 55°C using phase-transfer catalysts (e.g., tetrabutylammonium bromide) .
-
Optimal temperatures range from −20°C to 25°C for maintaining regioselectivity .
Amine Reactivity
The protonated amine in the hydrochloride salt participates in:
-
Schiff base formation : Reacts with carbonyl compounds (e.g., aldehydes) under mild acidic conditions.
-
Acylation : Treatment with acyl chlorides or anhydrides in dichloromethane (DCM) forms amide derivatives, though yields depend on steric hindrance from the 3,5-dichloro groups .
Electrophilic Aromatic Substitution
Despite electron-withdrawing groups, directed metalation strategies enable functionalization:
-
Bromination : Using NBS (N-bromosuccinimide) in DMF at 55°C introduces bromine at the 2-position .
-
Nitration : Requires harsh conditions (HNO₃/H₂SO₄, 100°C) due to deactivation by Cl/F substituents .
Biological Activity and SAR Insights
Though not a direct reaction, the 3,5-dichloro-4-fluoro motif enhances bioactivity:
-
Antifungal agents : Derivatives show MIC₈₀ values as low as 0.03 μg/mL against C. neoformans due to halogen-mediated hydrophobic interactions .
-
Antiproliferative effects : IC₅₀ values in HT29 cells correlate with electronegative substituents (Cl, F) .
Stability and Purification
Scientific Research Applications
3,5-Dichloro-4-fluorophenacylamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4-fluorophenacylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s closest analogs, as listed in industrial catalogs (e.g., Biopharmacule Speciality Chemicals), share the 3,5-dichloro substitution pattern but differ in additional functional groups (Table 1). Key comparisons include:
3,5-Dichloro-4-(trifluoromethyl)aniline
- Substituents : 3,5-Cl; 4-CF₃.
- Key Differences: The trifluoromethyl (-CF₃) group at the 4-position is bulkier and more lipophilic than fluorine.
- Applications : Used in agrochemicals as a precursor for herbicides .
3,5-Dichloro-2-hydroxypyridine
- Substituents : 3,5-Cl; 2-OH (pyridine ring).
- Key Differences : The hydroxyl (-OH) group introduces hydrogen-bonding capability, enhancing solubility in aqueous media. The pyridine ring’s nitrogen atom contributes to basicity, contrasting with the phenacylamine’s amine group.
- Applications : Intermediate in antiviral drug synthesis .
3,5-Dichloro-2,2,2-Trifluoroacetophenone
Physicochemical Properties
Table 1 : Comparative physicochemical properties of 3,5-Dichloro-4-fluorophenacylamine hydrochloride and analogs.
Biological Activity
3,5-Dichloro-4-fluorophenacylamine hydrochloride is a compound of interest due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
This compound is an aromatic amine with significant modifications that enhance its biological activity. The presence of chlorine and fluorine substituents on the phenyl ring contributes to its unique pharmacological profile.
Antitumor Activity
Research indicates that compounds with similar structures exhibit notable cytotoxic effects against cancer cell lines. For instance, thiazole derivatives have shown IC50 values as low as 1.61 µg/mL against various tumor cells, suggesting that halogenated aromatic compounds can enhance antitumor activity through specific structural modifications .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Thiazole Derivative 1 | Jurkat | 1.61 ± 1.92 |
| Thiazole Derivative 2 | A-431 | 1.98 ± 1.22 |
| 3,5-Dichloro-4-fluorophenacylamine | HT29 | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A study on similar dichlorofluoroanilines demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 46.9 to 93.7 µg/mL .
Table 2: Antimicrobial Activity Data
| Compound | Bacteria Type | MIC (µg/mL) |
|---|---|---|
| Compound A | Gram-positive | 93.7 |
| Compound B | Gram-negative | 46.9 |
| 3,5-Dichloro-4-fluorophenacylamine | Various Strains | TBD |
The biological activity of this compound is likely mediated through multiple mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as lipoxygenase, which plays a role in inflammatory responses .
- Induction of Apoptosis : Halogenated compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
Case Studies
Several case studies highlight the clinical relevance of compounds structurally related to this compound:
- Case Study on Antitumor Efficacy : A clinical trial involving a related compound demonstrated a significant reduction in tumor size among participants with advanced-stage cancer after treatment .
- Antimicrobial Resistance : Another study noted the effectiveness of halogenated phenylamines against antibiotic-resistant bacterial strains, suggesting potential applications in treating resistant infections .
Q & A
Q. What are the recommended synthetic routes for 3,5-Dichloro-4-fluorophenacylamine hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of halogenated aryl amines like this compound typically involves nucleophilic substitution or reductive amination. For example, trifluoromethyl-substituted analogs (e.g., [4-[3,5-Bis(trifluoromethyl)phenyl]benzylamine hydrochloride]) are synthesized using palladium catalysts in dichloromethane under controlled temperatures (50–80°C) . Key variables include:
-
Catalysts : Palladium on carbon or Pd(OAc)₂ for C–F bond activation.
-
Solvents : Polar aprotic solvents (e.g., DMF, THF) to stabilize intermediates.
-
Temperature : Higher temperatures (≥70°C) improve reaction rates but may increase side products.
-
Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) .
Computational reaction path searches (e.g., quantum chemical calculations) can optimize conditions by predicting energy barriers and intermediates .- Data Table : Common Reaction Parameters for Halogenated Amine Synthesis
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 5–10 mol% Pd | ↑ Efficiency |
| Reaction Time | 12–24 hours | ↑ Conversion |
| Temperature | 70–90°C | ↑ Rate |
| Solvent Polarity | ε = 20–40 (DMF, THF) | ↓ Side Reactions |
Q. How should researchers characterize the structural purity of this compound, and what analytical techniques are most effective?
- Methodological Answer : Structural characterization requires a multi-technique approach:
-
NMR Spectroscopy : ¹H/¹³C NMR to confirm amine proton environments and aryl substitution patterns. Fluorine (¹⁹F NMR) detects fluorinated positions .
-
Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion at m/z 238.97 for C₈H₆Cl₂FNO⁺).
-
HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) assess purity (>98% for biological assays) .
-
XRD : Single-crystal X-ray diffraction resolves stereochemistry and salt formation (e.g., hydrochloride counterion) .
- Data Table : Analytical Parameters for Structural Confirmation
| Technique | Key Peaks/Features | Detection Limit |
|---|---|---|
| ¹H NMR (DMSO-d6) | δ 8.2–8.5 (aryl H), δ 4.1 (–NH₂) | 0.1 mg |
| ¹⁹F NMR | δ -110 to -120 ppm (C–F) | 0.5 mg |
| HRMS | [M+H]+ = 238.97 (calc. 238.97) | 0.01 ppm |
Q. What factors influence the stability of this compound under different storage conditions, and how can degradation be minimized?
- Methodological Answer : Stability is affected by:
- Moisture : Hydrolysis of the amine hydrochloride to free base. Store in desiccators with silica gel .
- Light : UV exposure causes aryl dehalogenation. Use amber vials and avoid direct light .
- Temperature : Store at -20°C for long-term stability; room temperature for <1 month .
Degradation products (e.g., free amine, chloro-fluoro byproducts) can be monitored via TLC (Rf = 0.3 in 7:3 hexane:EtOAc) .
Advanced Research Questions
Q. How can computational chemistry be integrated into the design of novel derivatives of this compound for enhanced bioactivity?
- Methodological Answer : Quantum mechanics (QM) and molecular docking predict bioactivity:
- QM Calculations : Optimize substituent positions (e.g., –CF₃ vs. –Cl) using Gaussian09 at the B3LYP/6-31G(d) level to assess electronic effects .
- Docking Studies : Autodock Vina simulates binding to target enzymes (e.g., kinase inhibitors). Fluorine atoms enhance binding via halogen bonds (e.g., 2.8–3.2 Å distances to Ser/Thr residues) .
- ADMET Prediction : SwissADME estimates pharmacokinetics (e.g., logP ≈ 2.5 for optimal membrane permeability) .
Q. What strategies are effective in resolving contradictions in bioactivity data observed across different in vitro models for this compound?
- Methodological Answer : Discrepancies may arise from:
- Cell Line Variability : Test in multiple lines (e.g., HEK293 vs. HeLa) to identify tissue-specific effects .
- Assay Conditions : Standardize pH (7.4), serum content (10% FBS), and incubation time (24–48 hours) .
- Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation (t₁/₂ > 60 mins for viable leads) .
Statistical DOE (Design of Experiments) models (e.g., factorial design) isolate critical variables .
Q. How can reaction engineering principles optimize the scalability of this compound synthesis while maintaining stereochemical integrity?
- Methodological Answer : Scale-up challenges include heat transfer and mixing efficiency. Solutions:
-
Continuous Flow Reactors : Improve temperature control (ΔT < 5°C) and reduce reaction time (2–4 hours vs. 24 hours batch) .
-
Process Analytical Technology (PAT) : In-line FTIR monitors intermediate formation (e.g., –NH₂ at 3350 cm⁻¹) .
-
Crystallization Engineering : Anti-solvent addition (e.g., tert-butyl methyl ether) enhances crystal purity (>99% ee) .
- Data Table : Batch vs. Continuous Flow Parameters
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Yield | 65–75% | 80–85% |
| Purity | 95–98% | 98–99% |
| Reaction Volume | 1 L | 0.1 L/min |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
